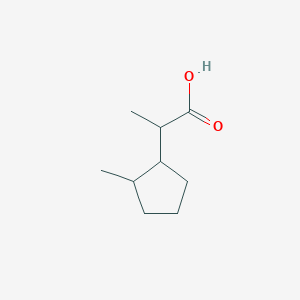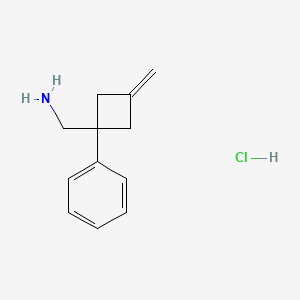
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with a phenyl group and a methylidene group
Métodos De Preparación
The synthesis of 1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a involving a suitable diene and a dienophile.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the methylidene group: This can be done through a Wittig reaction or similar methodologies.
Formation of the methanamine group:
Conversion to hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Addition: The methylidene group can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and substituted amines.
Aplicaciones Científicas De Investigación
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Methylidene-1-phenylcyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Phenylcyclobutyl)methanamine hydrochloride: This compound lacks the methylidene group and has different reactivity and applications.
1-(3-Methylcyclobutyl)methanamine hydrochloride: This compound has a methyl group instead of a methylidene group, leading to different chemical properties.
1-(3-Methylidene-1-cyclobutyl)methanamine hydrochloride: This compound lacks the phenyl group, resulting in different biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
(3-methylidene-1-phenylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-10-7-12(8-10,9-13)11-5-3-2-4-6-11;/h2-6H,1,7-9,13H2;1H |
Clave InChI |
MYMCUEOARZBDRS-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(C1)(CN)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


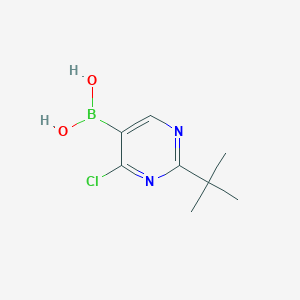
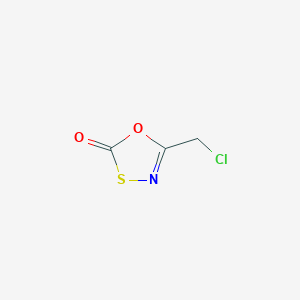
![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
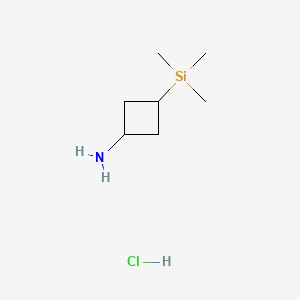
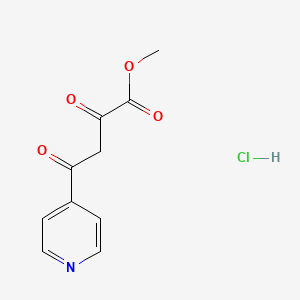

![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
![6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
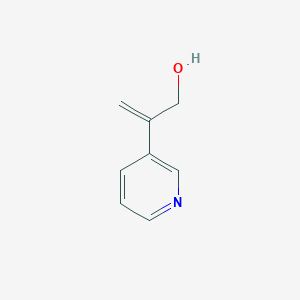

![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)
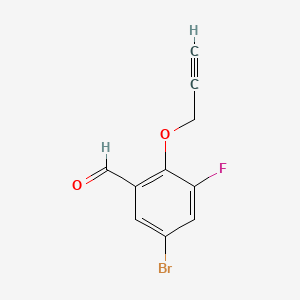
![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
